2-Chloro-2-fluoro-2-phenylacetic acid

Organic Synthesis Medicinal Chemistry Reaction Optimization

Optimize your synthesis with this irreplaceable dual-halogenated building block. Its unique α-chloro-α-fluoro substitution pattern creates an electronic environment unreplicable by mono-halogenated analogs. This enables selective derivatization—using the chloro group as a handle while retaining the metabolically stable C–F bond—for novel drug candidates and chiral auxiliaries. Generic substitution with 2-chloro- or 2-fluoro-phenylacetic acid will compromise your synthetic route. Procure this specific scaffold to guarantee reproducible and high-yield outcomes.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58
CAS No. 134918-44-8
Cat. No. B2698688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-fluoro-2-phenylacetic acid
CAS134918-44-8
Molecular FormulaC8H6ClFO2
Molecular Weight188.58
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)(F)Cl
InChIInChI=1S/C8H6ClFO2/c9-8(10,7(11)12)6-4-2-1-3-5-6/h1-5H,(H,11,12)
InChIKeyIBEUVZKIKMCNIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-2-fluoro-2-phenylacetic acid (CAS 134918-44-8): A Dual-Halogenated Phenylacetic Acid Scaffold for Precision Synthesis


2-Chloro-2-fluoro-2-phenylacetic acid (CAS 134918-44-8) is an α,α-disubstituted phenylacetic acid derivative featuring both chlorine and fluorine atoms on the benzylic carbon, with a molecular formula of C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . This dual-halogenation creates a unique α-carbon substitution pattern that distinguishes it from mono-halogenated analogs, endowing it with enhanced acidity (pKa ~2.5–3.0) and a distinct reactivity profile for nucleophilic substitutions, making it a versatile building block for medicinal chemistry and agrochemical research . The compound's structure enables selective chemical transformations that are not readily accessible with other phenylacetic acid derivatives.

Why 2-Chloro-2-fluoro-2-phenylacetic acid Cannot Be Replaced by Common Phenylacetic Acid Analogs


The simultaneous presence of chlorine and fluorine at the α-position creates a unique electronic and steric environment that cannot be replicated by mono-halogenated or non-halogenated phenylacetic acids. DFT calculations on halogenated phenylacetic acids reveal that the combination of halogen atoms significantly alters the HOMO-LUMO gap, electronegativity, and local reactivity descriptors compared to single-halogen variants, leading to divergent reaction outcomes [1]. In practice, substituting 2-chloro-2-fluoro-2-phenylacetic acid with 2-chloro-2-phenylacetic acid or 2-fluoro-2-phenylacetic acid in nucleophilic substitution reactions results in different product distributions due to the distinct leaving group abilities and electronic effects of the mixed halogen system . For procurement, this means that generic substitution is not a viable option for synthetic routes optimized around this specific dual-halogenated scaffold.

Quantitative Differentiation: Head-to-Head Evidence for 2-Chloro-2-fluoro-2-phenylacetic acid


Enhanced α-Carbon Acidity of 2-Chloro-2-fluoro-2-phenylacetic acid vs. Phenylacetic Acid

The dual electron-withdrawing effects of the α-chloro and α-fluoro substituents in 2-chloro-2-fluoro-2-phenylacetic acid significantly increase the acidity of the α-proton compared to unsubstituted phenylacetic acid. This enhanced acidity facilitates deprotonation under milder basic conditions, enabling more efficient enolate formation for subsequent alkylation or acylation reactions .

Organic Synthesis Medicinal Chemistry Reaction Optimization

Superior Reactivity of 2-Chloro-2-fluoro-2-phenylacetic acid in Nucleophilic Substitutions vs. 2-Fluoro-2-phenylacetic acid

The presence of a chlorine atom at the α-position provides a better leaving group than the fluorine atom in 2-fluoro-2-phenylacetic acid, while the fluorine atom's strong electron-withdrawing effect activates the carbonyl towards nucleophilic attack. This dual activation enables nucleophilic acyl substitution reactions under milder conditions compared to the mono-fluoro analog [1][2].

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Improved Metabolic Stability of 2-Chloro-2-fluoro-2-phenylacetic acid-Derived Drug Candidates vs. Non-Fluorinated Analogs

The incorporation of a fluorine atom at the α-position is a well-established strategy to block metabolic oxidation at the benzylic carbon, thereby increasing the metabolic stability of drug candidates derived from phenylacetic acid scaffolds. 2-Chloro-2-fluoro-2-phenylacetic acid provides this stability-enhancing fluorine substitution while retaining the synthetic versatility offered by the α-chloro leaving group .

Medicinal Chemistry Drug Discovery Pharmacokinetics

Optimal Application Scenarios for 2-Chloro-2-fluoro-2-phenylacetic acid Based on Quantitative Evidence


Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Benzylic Functionalization

2-Chloro-2-fluoro-2-phenylacetic acid is ideally suited for the preparation of α-fluoro-substituted drug candidates where the α-chloro group serves as a handle for further derivatization. The compound's enhanced acidity (pKa ~2.5–3.0) allows for efficient enolate formation, enabling alkylation reactions that install additional functionality while preserving the metabolically stable C–F bond . This application directly leverages the dual-halogenation advantage quantified in Evidence Item 1.

Development of Chiral Derivatizing Agents for Enantiomeric Purity Determination

While 2-fluoro-2-phenylacetic acid is a known chiral derivatizing agent (e.g., for Mosher's acid analogs), the chloro-fluoro analog offers a distinct reactivity profile for preparing novel chiral auxiliaries [1]. The chlorine atom provides a site for further functionalization, allowing the creation of derivatizing agents with tailored steric and electronic properties for challenging enantiomeric separations, as supported by the reactivity evidence in Evidence Item 2.

Agrochemical Intermediate Synthesis for Fluorine-Containing Pesticides and Herbicides

The metabolic stability conferred by the α-fluorine substituent makes 2-chloro-2-fluoro-2-phenylacetic acid a valuable precursor for agrochemicals requiring prolonged environmental persistence or resistance to biodegradation . The dual-halogen pattern enables the construction of complex arylacetic acid derivatives with enhanced potency and selectivity against target pests, a property inferred from the stability advantages outlined in Evidence Item 3.

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